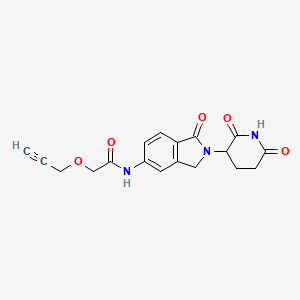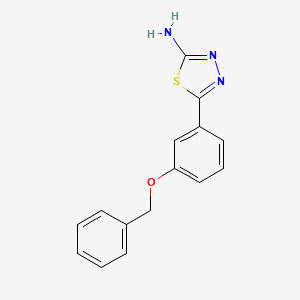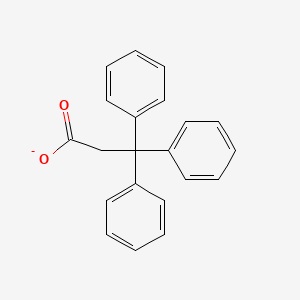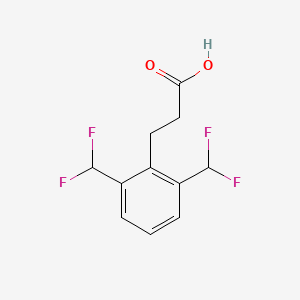![molecular formula C16H19NO B14777963 2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14777963.png)
2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4’-Ethoxy-[1,1’-biphenyl]-3-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives This compound features an ethoxy group attached to one of the phenyl rings and an ethanamine group attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Ethoxy-[1,1’-biphenyl]-3-yl)ethanamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.
Attachment of the Ethanamine Group: The ethanamine group can be introduced through a reductive amination reaction involving the corresponding aldehyde or ketone and ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4’-Ethoxy-[1,1’-biphenyl]-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(4’-Ethoxy-[1,1’-biphenyl]-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(4’-Ethoxy-[1,1’-biphenyl]-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
Ethanamine, 2-ethoxy-: Another related compound with an ethoxy group, but differing in the position and nature of the substituents.
Uniqueness
2-(4’-Ethoxy-[1,1’-biphenyl]-3-yl)ethanamine is unique due to its specific biphenyl core structure and the presence of both ethoxy and ethanamine groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H19NO |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
2-[3-(4-ethoxyphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C16H19NO/c1-2-18-16-8-6-14(7-9-16)15-5-3-4-13(12-15)10-11-17/h3-9,12H,2,10-11,17H2,1H3 |
Clave InChI |
AHXNCZIMEHSFRS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CC=CC(=C2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B14777906.png)
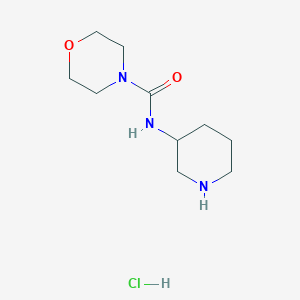
![[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B14777922.png)
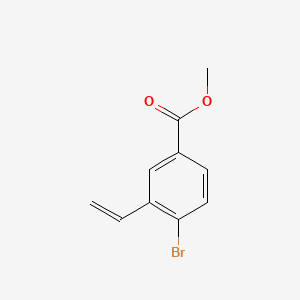
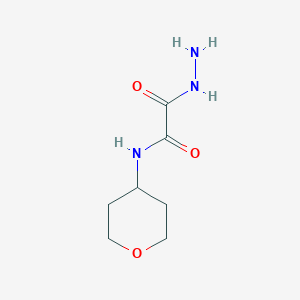
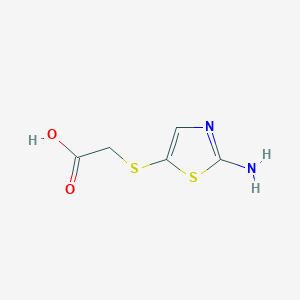
![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)

